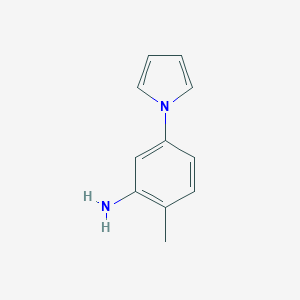

2-Methyl-5-pyrrol-1-yl-phenylamine

Description

Significance of Arylamine and Pyrrole (B145914) Moiety Integration in Organic Chemistry

The integration of arylamine and pyrrole moieties into a single molecular scaffold creates a structure with unique electronic and steric properties. The pyrrole ring is a fundamental heterocyclic scaffold found in many biologically active compounds and natural products. nih.govbiolmolchem.comrsc.org Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Arylamines are a critical class of compounds in synthetic chemistry, serving as precursors for dyes, polymers, and pharmaceuticals. archivemarketresearch.com The nitrogen atom in an arylamine can act as a key interaction point in biological systems and provides a versatile handle for further chemical modifications. The fusion of these two important pharmacophores can lead to novel molecules with enhanced or entirely new biological activities. rsc.org

Overview of Heteroaromatic Amine Systems in Chemical Research

Heteroaromatic amines, a broad class of compounds that includes pyrrole-phenylamines, are cornerstones of modern medicinal chemistry. nih.gov Their structures are prevalent in a significant portion of top-selling pharmaceuticals. mdpi.com The presence of both a heteroaromatic ring and an amine group allows for a diverse range of intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors.

Research into heteroaromatic amine systems is driven by the need for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. archivemarketresearch.com The development of synthetic methodologies to create these complex structures with high efficiency and control is a major focus of contemporary organic chemistry.

Scope and Research Focus on 2-Methyl-5-pyrrol-1-yl-phenylamine and Related Analogues

While specific research on this compound is limited, the broader class of N-arylpyrroles and their derivatives is an active area of investigation. The synthesis of such compounds can be approached through several established methods in organic chemistry.

One of the most powerful and widely used methods for the formation of carbon-nitrogen bonds is the Buchwald-Hartwig amination . wikipedia.orgacsgcipr.orglibretexts.org This palladium-catalyzed cross-coupling reaction would be a plausible route to synthesize this compound by reacting pyrrole with a suitably substituted bromo- or chloro-toluene derivative. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for the coupling of a wide range of amines and aryl halides, making it a key tool in the synthesis of arylamines. wikipedia.orgacsgcipr.org

Another fundamental method for the synthesis of the pyrrole ring itself is the Paal-Knorr synthesis . alfa-chemistry.comwikipedia.orgpharmaguideline.comrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole heterocycle. wikipedia.orgpharmaguideline.com This method could be employed to construct the pyrrole ring onto a phenylamine precursor.

The research focus on analogues of this compound would likely involve exploring the effects of different substituents on both the phenyl and pyrrole rings. These modifications can influence the molecule's electronic properties, conformation, and ultimately its biological activity. For instance, related pyrrole derivatives have been investigated for their potential as anticancer agents and insecticides. nih.gov

Below are the basic chemical properties of the target compound, gathered from supplier information.

| Property | Value |

| CAS Number | 137352-77-3 scbt.com |

| Molecular Formula | C₁₁H₁₂N₂ scbt.com |

| Molecular Weight | 172.23 g/mol scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWCJFJCEIFBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360132 | |

| Record name | 2-Methyl-5-pyrrol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137352-77-3 | |

| Record name | 2-Methyl-5-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-pyrrol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the definitive structural assignment of 2-Methyl-5-pyrrol-1-yl-phenylamine, offering precise information about the chemical environment of each proton and carbon atom.

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, is fundamental for assigning the chemical shifts of the atoms within the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons of the phenyl and pyrrole (B145914) rings, the methyl group, and the amine group are observed. The aromatic region typically displays a complex pattern of signals due to the various electronic environments of the protons. The methyl protons are expected to appear as a singlet in the upfield region, while the amine protons may present as a broad singlet. rsc.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic) and its local electronic environment. For this compound, the spectrum would show signals for the eleven carbon atoms, although some signals for the aromatic carbons may overlap. rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.03 | Doublet | 7.7 | Phenyl H |

| 6.80 | Triplet | 2.1 | Pyrrole H |

| 6.60 | Doublet | 9.2 | Phenyl H |

| 6.32 | Triplet | 2.0 | Pyrrole H |

| 3.61 | Singlet | - | NH₂ |

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 141.86 | Aromatic C |

| 138.62 | Aromatic C |

| 126.98 | Aromatic C |

| 125.27 | Aromatic C |

| 121.86 | Aromatic C |

| 119.20 | Aromatic C |

| 116.60 | Aromatic C |

| 109.24 | Aromatic C |

Note: The assignments in the tables are based on available data and general principles of NMR spectroscopy. Specific assignments may require further 2D NMR analysis.

To unambiguously establish the structural connectivity of this compound, two-dimensional NMR techniques are employed.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This allows for the definitive assignment of proton signals to their corresponding carbon atoms in the molecular skeleton. mdpi.comnih.gov

The structure of this compound, featuring a bond between a phenyl and a pyrrole ring, suggests the possibility of restricted rotation around this C-N bond, potentially leading to atropisomerism. Variable-temperature NMR (VT-NMR) spectroscopy is a powerful tool to investigate such dynamic processes. mdpi.comcsic.es By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to rotation. csic.es The presence of distinct rotamers at lower temperatures that coalesce at higher temperatures would provide evidence for restricted rotation and allow for the quantification of the rotational energy barrier. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically absorb above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations will also be present, contributing to the fingerprint region of the spectrum. mdpi.comacs.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Methyl |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the C=C bonds in the aromatic rings and the C-C skeletal vibrations. nih.gov The information gathered from Raman spectra can aid in a more complete vibrational analysis and structural characterization of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, the molecular formula is C₁₁H₁₂N₂. chemchart.com This composition gives it a calculated molecular weight of approximately 172.23 g/mol . chemchart.comgoogleapis.com

While the molecular ion peak (M+) corresponding to this mass is a primary indicator in its mass spectrum, a detailed analysis of the fragmentation pattern is crucial for structural confirmation. However, specific fragmentation data from experimental studies on this compound are not extensively available in the reviewed scientific literature. In a patent document, the compound was used as a reagent in the synthesis of a larger molecule, and mass spectrometry was used to confirm the final product, but fragmentation analysis of the title compound itself was not provided.

Table 1: Molecular Identity of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| CAS Number | 137352-77-3 |

This table summarizes the basic molecular identifiers for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The resulting spectrum is characteristic of the compound's chromophores—the parts of the molecule that absorb light. For aromatic compounds like this compound, which contains both a phenylamine and a pyrrole ring, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions.

Detailed experimental data, including specific absorption maxima (λmax) and molar absorptivity values for the electronic transitions of this compound, are not available in the current body of scientific literature. Such data would be valuable for understanding the influence of the methyl and pyrrole substituents on the electronic properties of the phenylamine core.

X-ray Crystallography for Solid-State Structural Determination

Despite its utility, there are no publicly available reports of a single-crystal X-ray diffraction study for this compound. Consequently, definitive experimental data on its crystal system, space group, and precise atomic coordinates are currently unavailable.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without a crystal structure, any discussion of the crystal packing and intermolecular forces remains speculative. However, based on its molecular structure, which includes an amine group (-NH₂), it is highly probable that hydrogen bonding plays a significant role in its solid-state assembly. The amine group can act as a hydrogen bond donor, while the nitrogen atom of the pyrrole ring could potentially act as an acceptor, leading to the formation of networks that influence the material's bulk properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. rsc.orgnih.gov These methods are essential for determining the behavior of molecules like 2-Methyl-5-pyrrol-1-yl-phenylamine.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. aps.orgmdpi.com It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. aps.org This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.comhilarispublisher.commdpi.com

For a molecule such as this compound, DFT calculations would be used to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. Other key ground-state properties that can be calculated include vibrational frequencies, bond lengths, bond angles, and dipole moments. In a study on the analogous compound 1-(2-aminophenyl) pyrrole (B145914), DFT simulations were performed to determine these structural parameters, which were then found to be in good agreement with experimental X-ray diffraction data. nih.gov

Table 1: Illustrative Ground State Properties Calculated via DFT (Note: Data below is conceptual and based on typical DFT outputs for analogous aromatic amines.)

| Property | Exemplary Calculated Value |

|---|---|

| Total Energy | -552.8 Hartrees |

| Dipole Moment | 1.95 Debye |

| C-N (amine) Bond Length | 1.39 Å |

| C-N (pyrrole) Bond Length | 1.42 Å |

Basis Set Selection and Computational Methodology Considerations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, M06-2X) is an approximation of the exchange-correlation energy, a key component of the total energy. nih.gov The basis set is a set of mathematical functions used to build the molecular orbitals.

Larger basis sets, such as the Pople-style 6-311++G(d,p), provide more flexibility for describing the spatial distribution of electrons, generally leading to more accurate results at a higher computational cost. ajchem-a.com For instance, in the theoretical study of 1-(2-aminophenyl) pyrrole, the B3LYP functional with a 6–311++G** basis set was used for vibrational analysis, while the CAM-B3LYP functional was employed for electronic spectrum simulations, demonstrating the need to select appropriate methods for specific properties. nih.gov The choice of methodology is a critical step that balances the desired accuracy with the computational resources available. rsc.org

Electronic Structure and Reactivity Descriptors

Beyond the ground state structure, computational chemistry can predict a molecule's reactivity through various descriptors derived from its electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 1-(2-aminophenyl) pyrrole, the HOMO-LUMO gap was calculated to understand its reactive behavior. nih.gov Analysis of the HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attack, respectively. ajchem-a.com

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aminophenyl Pyrrole Analogue (Data based on the study of 1-(2-aminophenyl) pyrrole nih.gov)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.25 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | -0.68 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.57 | Indicates molecular stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. nih.govnih.govgoogle.com The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values.

Typically, regions of negative potential (colored red) are rich in electrons and are susceptible to electrophilic attack, often corresponding to lone pairs on electronegative atoms like nitrogen or oxygen. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. nih.gov Intermediate potential regions are shown in green. nih.gov For aromatic amines, the MEP map would likely show a negative potential around the nitrogen atom of the amine group and the π-system of the pyrrole ring, indicating these as primary sites for interaction with electrophiles. nih.govajchem-a.com

Table 3: Interpretation of MEP Map Regions

| Color Code | Potential | Interpretation | Likely Interaction |

|---|---|---|---|

| Red | Negative | Electron-rich region | Site for electrophilic attack |

| Blue | Positive | Electron-poor region | Site for nucleophilic attack |

Fukui Function Analysis for Reaction Sites

The Fukui function is a local reactivity descriptor derived from DFT that helps to quantify the reactivity at a specific atomic site within a molecule. nih.govd-nb.info It measures the change in electron density at a particular point when an electron is added to or removed from the system. d-nb.info This analysis provides a more quantitative prediction of reactivity than MEP maps.

Three types of condensed Fukui functions are typically calculated to identify the most probable sites for different types of attacks:

f+ : for nucleophilic attack (where an electron is added).

f- : for electrophilic attack (where an electron is removed).

f0 : for radical attack.

A higher Fukui function value on a particular atom indicates a greater reactivity of that site for the corresponding type of reaction. nih.gov For this compound, one would expect the nitrogen atom of the amine group and certain carbon atoms on the pyrrole and phenyl rings to have high f- values, marking them as susceptible to electrophilic attack.

Table 4: Hypothetical Fukui Function Values for Selected Atoms (Note: This table is illustrative to explain the concept. Atom numbering is arbitrary.)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N (amine) | 0.031 | 0.145 | 0.088 |

| C2 (phenyl) | 0.045 | 0.098 | 0.072 |

| C5 (phenyl) | 0.088 | 0.051 | 0.069 |

| N1 (pyrrole) | 0.025 | 0.062 | 0.044 |

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data, offering a deeper understanding of the molecule's structure and electronic transitions.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This technique can predict the ¹H and ¹³C NMR spectra of this compound, aiding in the assignment of experimental resonances and providing insights into the electronic environment of the nuclei.

No specific computational NMR chemical shift predictions for this compound using the GIAO method have been reported in publicly accessible literature.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. Normal mode analysis breaks down the complex molecular vibrations into simpler, independent motions, each with a characteristic frequency. This analysis for this compound would allow for the assignment of specific vibrational modes to the observed spectral bands, such as N-H stretches, C-H stretches, and aromatic ring vibrations.

Detailed vibrational frequency calculations and normal mode analysis for this compound are not available in existing research.

Intermolecular Interactions and Molecular Dynamics

Understanding how molecules interact with each other is fundamental to predicting their behavior in condensed phases.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, within and between molecules. An NCI analysis of this compound could reveal the nature and strength of the non-covalent forces that govern its crystal packing and interactions with other molecules.

No specific non-covalent interaction (NCI) analysis for this compound has been documented in scientific publications.

Molecular Docking Simulations for Structural Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In studies of compounds analogous to this compound, such as pyrrole derivatives, molecular docking is a crucial first step to understand their potential biological activity. For instance, in the development of kinase inhibitors, a major area of cancer research, docking simulations are used to elucidate how pyrrole-containing scaffolds interact with the ATP-binding pocket of kinases like Aurora A Kinase or Kinase Insert Domain Receptor (KDR).

A typical molecular docking workflow involves:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added. The ligand structure, in this case, a derivative of this compound, is constructed and its energy is minimized.

Defining the Binding Site: The active site of the protein is defined, often based on the location of a co-crystallized native ligand.

Docking and Scoring: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site. Each "pose" is then evaluated using a scoring function that estimates the binding affinity.

The results of docking studies are often presented in terms of a docking score and the specific interactions observed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, a study on pyrrole-indolin-2-ones as Aurora A kinase inhibitors used docking to reveal key hydrogen bond interactions with amino acid residues like Ala213 and Glu211 in the hinge region of the kinase. nih.gov

Table 1: Representative Molecular Docking Results for a Pyrrole Derivative with a Target Kinase

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Pyrrole Derivative A | Aurora A Kinase | -9.8 | Ala213, Glu211, Leu139 | Hydrogen Bond, Hydrophobic |

This table is illustrative and based on typical findings in the literature for pyrrole-based kinase inhibitors.

Molecular Dynamics Simulations for Conformational Space Exploration

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational space of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a molecule like this compound or its derivatives complexed with a biological target, MD simulations can:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in both the ligand and the protein upon binding.

Provide insights into the role of solvent molecules in the binding event.

Allow for the calculation of binding free energies, which can be more accurate than docking scores.

In a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4 (PAK4), MD simulations were performed to investigate the binding modes and inhibitory mechanisms. The simulations, typically run for hundreds of nanoseconds, showed that the inhibitors formed stable interactions with the hinge region of the kinase. nih.gov Analysis of the MD trajectory can include root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and radial distribution functions to analyze the proximity of different groups.

Table 2: Key Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Simulation Time (ns) | System | Average RMSD (Å) | Key Stable Interactions |

|---|---|---|---|

| 200 | Pyrrolo[2,3-d]pyrimidine derivative with PAK4 | 1.5 ± 0.3 | Hydrogen bonds with hinge region residues |

This table is a representative example based on findings for pyrrolo[2,3-d]pyrimidine derivatives. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activity. These models are then used to predict the properties of new, unsynthesized compounds.

Correlation of Computational Descriptors with Experimental Data

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to complex 3D descriptors (e.g., molecular shape, surface area).

A QSPR study involves the following steps:

Data Set Collection: A set of molecules with experimentally determined properties is gathered.

Descriptor Calculation: A large number of theoretical descriptors are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the experimental property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For aromatic amines and pyrrole derivatives, QSPR models have been developed to predict properties like toxicity, anti-tubercular activity, and skin permeability. nih.govnih.gov For example, a QSAR study on oxadiazole-ligated pyrrole derivatives identified key 2D descriptors that correlate with anti-tubercular activity. nih.gov These descriptors often relate to the electronic and topological characteristics of the molecules.

Table 3: Examples of Computational Descriptors and Their Correlation with Experimental Properties

| Descriptor Type | Descriptor Name | Description | Correlated Experimental Property |

|---|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | Mutagenicity of aromatic amines |

| Topological | Wiener Index | A measure of molecular branching. | Anti-tubercular activity of pyrrole derivatives |

This table provides examples of descriptor types and their applications in QSPR studies of related compound classes.

Application of 3D-QSAR Methodologies (e.g., CoMFA) for Property Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods extend the QSPR concept by considering the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique.

In a CoMFA study, a set of aligned molecules is placed in a 3D grid. At each grid point, the steric and electrostatic fields of each molecule are calculated. These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build a model that correlates the fields with the biological activity.

The results of a CoMFA analysis are often visualized as 3D contour maps, which show regions in space where modifications to the molecular structure are likely to increase or decrease activity. For example:

Green contours indicate regions where bulky groups are favored.

Yellow contours indicate regions where bulky groups are disfavored.

Blue contours indicate regions where positive charges are favored.

Red contours indicate regions where negative charges are favored.

Studies on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors have successfully used CoMFA to build predictive models. nih.govresearchgate.net The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

Table 4: Statistical Results of a Typical CoMFA Study on Pyrrole Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Number of Components | Steric Field Contribution (%) | Electrostatic Field Contribution (%) |

|---|

This table is based on a CoMFA study of pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors. nih.gov

These 3D-QSAR models serve as powerful tools to guide the rational design of new, more potent analogues of compounds like this compound for various applications.

Chemical Reactivity and Transformation Pathways

Reactions at the Phenylamine Moiety

The phenylamine portion of the molecule is an aniline (B41778) derivative substituted with a methyl group and a pyrrole (B145914) ring. The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing. The methyl (-CH₃) group is a weaker activating group, also ortho-, para-directing. The pyrrol-1-yl group is also an activating, ortho-, para-director. The positions on the phenyl ring are numbered starting from the carbon bearing the pyrrole group as C1, the methyl at C2, and the amine at C5. Therefore, the available positions for substitution are C3, C4, and C6. The strong activating and directing effect of the amino group at C5 will primarily direct incoming electrophiles to its ortho positions (C4 and C6).

The electron-rich nature of the phenylamine ring makes it highly susceptible to electrophilic aromatic substitution. The combined activating effects of the amine, methyl, and pyrrole groups enhance the ring's nucleophilicity. The primary directing influence is the amino group, making the C4 and C6 positions the most probable sites for electrophilic attack.

Common electrophilic substitution reactions would likely proceed as follows:

Halogenation: Reaction with reagents like bromine (Br₂) or chlorine (Cl₂) in a non-polar solvent would likely lead to di-substitution at the C4 and C6 positions due to the high activation of the ring. Monosubstitution might be achievable under carefully controlled, milder conditions.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is often problematic for anilines as the strongly acidic conditions protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺). Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the ring. A more controlled approach involves protecting the amine group, for instance, by acetylation to form an amide, which is less activating and less basic. The acetyl group can be removed by hydrolysis after the nitration step.

Sulfonation: Treatment with fuming sulfuric acid would lead to sulfonation, likely at the less sterically hindered C6 position, and potentially the C4 position. As with nitration, the amino group can be protonated under the reaction conditions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful with anilines. The lone pair on the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Phenylamine Moiety

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Bromination | Br₂ in CCl₄ | 4,6-Dibromo-2-methyl-5-(pyrrol-1-yl)phenylamine |

| Nitration | HNO₃, H₂SO₄ (via acetanilide (B955) protection) | 4-Nitro- and 6-Nitro-2-methyl-5-(pyrrol-1-yl)phenylamine |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-methyl-2-(pyrrol-1-yl)benzenesulfonic acid |

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring with strong electron-withdrawing groups (such as nitro groups) and a good leaving group (like a halide). youtube.comyoutube.com The phenylamine ring in 2-methyl-5-pyrrol-1-yl-phenylamine is electron-rich due to its activating substituents and lacks a suitable leaving group, making it highly unreactive towards a standard SNAr mechanism. youtube.com

However, substitution can be achieved through alternative pathways, most notably via the formation of a diazonium salt from the primary amine functionality. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles.

The primary amine group is susceptible to oxidation. Strong oxidizing agents can lead to a complex mixture of products, including the corresponding nitroso and nitro compounds, or polymerization to form aniline-like polymers.

A key transformation of the primary aromatic amine is its conversion to a diazonium salt. Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), converts the amine into a diazonium cation (-N₂⁺). This group is an excellent leaving group (as N₂ gas) and can be substituted by various nucleophiles in Sandmeyer-type reactions.

Potential transformations via a diazonium salt intermediate include:

Replacement by Halides: Using CuCl, CuBr, or KI.

Replacement by a Cyano Group: Using CuCN.

Replacement by a Hydroxyl Group: By heating in water.

Replacement by a Hydrogen Atom (Deamination): Using hypophosphorous acid (H₃PO₂).

Reduction chemistry is not directly applicable to the amine group itself but would be relevant if, for example, a nitro group were introduced onto the ring via electrophilic substitution and subsequently reduced to an amine.

Reactions at the Pyrrole Ring

The pyrrole ring is a five-membered aromatic heterocycle that is exceptionally rich in electrons and highly reactive towards electrophiles, significantly more so than benzene. slideshare.net

Electrophilic attack on the pyrrole ring is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the carbocation intermediate formed from α-attack is more stabilized by resonance (three resonance structures vs. two for β-attack). slideshare.net In this compound, both α-positions of the pyrrole ring (designated here as C2' and C5') are unsubstituted and available for reaction.

Due to the high reactivity of the pyrrole nucleus, reactions must often be carried out under very mild conditions to avoid polymerization or the formation of polysubstituted products. researchgate.net

Table 2: Predicted Electrophilic Substitution Reactions on the Pyrrole Ring

| Reaction | Reagent(s) | Predicted Major Product(s) | Notes |

| Halogenation | Sulfuryl chloride (SO₂Cl₂), N-Bromosuccinimide (NBS) | 2-Chloro- or 2,5-dichloro derivatives; 2-Bromo- or 2,5-dibromo derivatives | Reaction with Br₂ or Cl₂ is often too vigorous and leads to polysubstitution and decomposition. slideshare.net |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) in acetic anhydride (B1165640) at low temp. | 2-Nitro-1-(4-amino-2-methylphenyl)-1H-pyrrole | Strong acids (H₂SO₄/HNO₃) cause polymerization. slideshare.net |

| Sulfonation | Pyridine-sulfur trioxide complex (Py·SO₃) | 1-(4-Amino-2-methylphenyl)-1H-pyrrole-2-sulfonic acid | Fuming sulfuric acid leads to polymerization. slideshare.net |

| Friedel-Crafts Acylation | Acetic anhydride with a mild Lewis acid (e.g., SnCl₄) or under non-catalytic conditions at high temp. | 1-(1-(4-Amino-2-methylphenyl)-1H-pyrrol-2-yl)ethanone | Strong Lewis acids like AlCl₃ are generally not used as they can coordinate to the nitrogen and lead to polymerization. slideshare.net |

The methyl group attached to the phenyl ring is a site for potential functionalization. As a benzylic position, it can undergo reactions that are not typical for the aromatic ring itself.

Free-Radical Halogenation: Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be selectively halogenated to give a benzyl (B1604629) halide derivative, 5-(1H-pyrrol-1-yl)-2-(bromomethyl)aniline. This product is a valuable intermediate for introducing other functional groups via nucleophilic substitution.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, can oxidize the methyl group to a carboxylic acid, yielding 4-amino-2-(pyrrol-1-yl)benzoic acid. Control over the oxidation to yield the corresponding aldehyde is more challenging but can sometimes be achieved using specific reagents.

Reactivity of the Bridging N-Phenyl Bond

The chemical behavior of this compound is significantly influenced by the electronic interplay between the pyrrole ring, the phenyl ring, and the bridging nitrogen atom. This section explores the reactivity centered on the N-phenyl bond that links these two aromatic systems.

Stability and Cleavage Mechanisms of the N-Phenyl-Pyrrole Linkage

The N-phenyl-pyrrole linkage is characterized by its considerable stability, which arises from the delocalization of the nitrogen atom's lone pair of electrons across both the pyrrole and phenyl rings. This creates a resonance-stabilized system that strengthens the carbon-nitrogen bond, making it resistant to cleavage under standard conditions. The pyrrole ring itself is a fundamental structure in various natural products, drugs, and advanced materials like optoelectronic polymers. rsc.org

While the bond is robust, cleavage can be induced under specific, typically harsh, conditions. Theoretical and experimental studies on related N-heterocyclic compounds provide insight into potential cleavage pathways.

Thermal Cleavage: High-temperature conditions, such as those found in flash vacuum pyrolysis (FVP), can provide sufficient energy to rupture the C-N bond. For instance, studies on the pyrolysis of phenylpyridine N-oxides have shown that C-N bond cleavage occurs in pyridyl radicals at elevated temperatures, leading to subsequent rearrangements and the formation of different products. clockss.org A similar high-energy pathway could be envisioned for the cleavage of the N-phenyl-pyrrole bond.

Hydrolytic Cleavage: Although the N-phenyl bond is generally resistant to hydrolysis, extreme pH conditions (highly acidic or basic) could facilitate its cleavage. Mechanistic studies on the formation of N-pyrrolyl derivatives from γ-dicarbonyls sometimes involve steps where ring cleavage occurs in an aqueous medium, suggesting that hydrolytic pathways are possible for related structures under specific catalytic conditions. rsc.orgresearchgate.net

The stability of this linkage is crucial for the integrity of molecules where the pyrrole and phenyl moieties are intended to function as a single, electronically-coupled unit.

Polymerization Reactions Involving this compound Derivatives

Derivatives of this compound, which contain the electroactive pyrrole unit, are promising monomers for the synthesis of conducting polymers. The presence of the phenylamine group can further modify the properties of the resulting polymer.

Electrochemical Oxidative Polymerization of Pyrrole Monomers

Electrochemical oxidative polymerization is a primary method for synthesizing conducting polymers like polypyrrole (PPy). mdpi.com This technique allows for the growth of a polymer film directly onto an electrode surface, offering control over the film's thickness and morphology. mdpi.comnih.gov

The general mechanism for the electropolymerization of pyrrole involves several key steps: nih.gov

Monomer Oxidation: The process begins at the anode, where the pyrrole monomer is oxidized to form a radical cation. For this compound, the oxidation potential will be influenced by the electron-donating methyl and amine groups.

Radical Cation Coupling: Two radical cations then couple, typically at the α-positions (2 and 5 positions) of the pyrrole rings, which are most susceptible to polymerization. mdpi.com This coupling forms a dimeric dication.

Deprotonation: The dication loses two protons to form a neutral dimer. This dimer is more easily oxidized than the original monomer, promoting further chain growth. nih.gov

Polymer Chain Propagation: The process repeats, with the growing oligomer chain reacting with other monomers or oligomers, leading to the deposition of a polymer film on the electrode. mdpi.com

During this process, anions from the electrolyte solution, known as dopants, are incorporated into the polymer film to balance the positive charge (polarons and bipolarons) that develops on the polymer backbone during oxidation. nih.govaalto.fi This doping is essential for the polymer's electrical conductivity. The choice of dopant, solvent, and electrochemical parameters like scan rate can significantly influence the properties of the final polymer. mdpi.comrsc.org

Structure-Property Relationships in Poly(pyrrole-phenylamine) Materials

The incorporation of the 2-methyl-phenylamine group into a polypyrrole structure would create a copolymer with unique characteristics, distinct from standard polypyrrole. The relationship between the monomer's structure and the polymer's properties is a critical area of materials science. rsc.org

The properties of a hypothetical poly(this compound) would be determined by several structural factors:

Backbone Composition: The presence of the phenylamine unit directly in the polymer backbone or as a pendant group would disrupt the conjugation of the polypyrrole chain to some extent. This can alter the polymer's electronic band gap, which in turn affects its optical and electrical properties. rsc.org In pristine polypyrrole, the bandgap is approximately 3.16 eV, and this value is tuned by doping. aalto.fi The introduction of phenylamine units would create a new material with a potentially different intrinsic bandgap.

Substituent Effects: The methyl group (-CH₃) on the phenyl ring provides a steric effect, potentially twisting the polymer backbone and reducing inter-chain interactions. This could lead to increased solubility but lower conductivity compared to a planar polymer. mdpi.com Electronically, the methyl group is weakly electron-donating, which can slightly alter the oxidation potential of the monomer.

Morphology: The conditions of the electrochemical polymerization can control the polymer's morphology (e.g., granular, fibrous, or film-like). researchgate.net The morphology plays a crucial role in properties like specific capacitance when the material is used in supercapacitors. rsc.org

Cross-linking: The amine group (-NH₂) on the phenyl ring provides an additional reactive site. Under certain oxidative conditions, this amine group could participate in the polymerization or lead to cross-linking between polymer chains. This would impact the material's mechanical properties, thermal stability, and processability. mdpi.com

The table below summarizes the expected influence of the structural components of this compound on the properties of the corresponding polymer.

| Structural Feature | Potential Effect on Polymer Properties | Supporting Principle |

| Pyrrole Ring | Forms the primary conductive polymer backbone through α-α' linkages. aalto.fi | The conjugated π-system of polypyrrole is responsible for its electrical conductivity upon doping. researchgate.net |

| N-Phenyl Linkage | Integrates the phenylamine unit with the pyrrole, affecting electronic conjugation and steric hindrance. | The side chains attached to conjugated polymers play a significant role in their physical and chemical properties. rsc.org |

| Phenylamine Moiety | Can modify the electronic band gap, provide sites for cross-linking, and influence solubility. | Introducing different comonomers into a polymer is a method to create multifunctional materials that combine properties. mdpi.com |

| Methyl Group | Introduces steric hindrance, potentially reducing polymer chain packing and crystallinity. May improve solubility. | Introducing functional groups can effectively improve the solubility and processability of polypyrrole. mdpi.com |

By strategically modifying the monomer structure, it is possible to tune the properties of the resulting conducting polymers for specific applications, ranging from sensors and electrochromic devices to biomedical materials. nih.govmdpi.comresearchgate.net

Q & A

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.